[(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine
Overview
Description
(1-benzyl-1H-imidazol-2-yl)methylamine is a compound that features an imidazole ring, a benzyl group, and a methylamine group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound
Mechanism of Action
Target of Action
Imidazole, a core structure in this compound, is known to interact with a broad range of biological targets . Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
It’s worth noting that imidazole is a key component of some natural products such as histidine, purine, histamine, and dna-based structures .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities .
Action Environment
It’s worth noting that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-1H-imidazol-2-yl)methylamine can be achieved through several methods. One common approach involves the reaction of benzylamine with methyl isocyanate to form 1-benzyl-2-methylimidazolone, which is then reduced to yield the desired compound . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of (1-benzyl-1H-imidazol-2-yl)methylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-1H-imidazol-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The benzyl and methylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Scientific Research Applications
(1-benzyl-1H-imidazol-2-yl)methylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methylimidazole: Similar structure but lacks the methylamine group.
1-Benzylimidazole: Lacks both the methyl and methylamine groups.
2-Methylimidazole: Lacks the benzyl group.
Uniqueness
(1-benzyl-1H-imidazol-2-yl)methylamine is unique due to the presence of both the benzyl and methylamine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-benzylimidazol-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-12-14-7-8-15(12)10-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQBMBVSEYZPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-37-4 | |
Record name | [(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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